Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate is a synthetic benzoate ester derivative characterized by a carbamoyl-linked hydroxyethyl moiety substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common feature in pharmaceuticals and agrochemicals. The carbamoyl (-CONH-) bridge facilitates hydrogen bonding, which is critical for target receptor interactions.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-26-17(25)13-4-2-12(3-5-13)16(24)22-10-15(23)11-6-8-14(9-7-11)18(19,20)21/h2-9,15,23H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXZBQYQWULMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of various nucleophiles in place of the trifluoromethyl group.
Scientific Research Applications
Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxyethyl and carbamoyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its trifluoromethylphenyl-hydroxyethyl-carbamoyl-benzoate framework. Key comparisons with analogs include:
Methyl 4-((2-Amino-4-fluorophenyl)carbamoyl)benzoate (Compound 186) Structure: Differs by replacing the hydroxy group with an amino (-NH₂) group and introducing a fluorine atom on the phenyl ring. Synthesis: Synthesized via coupling of 4-(methoxycarbonyl)benzoic acid with 2-amino-4-fluorophenylamine, followed by hydrolysis to yield carboxylic acid derivatives . Application: Intermediate for histone deacetylase (HDAC) inhibitors, highlighting the role of carbamoyl groups in enzyme targeting.
Metsulfuron Methyl Ester
- Structure : Features a sulfonylurea (-SO₂NHCONH-) group instead of carbamoyl, attached to a triazine ring and benzoate ester.
- Application : Herbicide targeting acetolactate synthase (ALS) in plants. Demonstrates how functional group variation (sulfonylurea vs. carbamoyl) shifts biological activity from pharmaceuticals to agrochemicals .
Beta 3-Adrenoceptor (β3-AR) Agonists Structure: Share trifluoromethyl groups but typically have aryloxypropanolamine backbones (e.g., CGP 12177). rodent β3-AR). The target compound’s trifluoromethyl group may enhance human β3-AR binding if optimized .
Pharmacological and Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Docking Score (kcal/mol)† | Biological Activity |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.15 | -9.5 | Hypothetical β3-AR agonist |
| Compound 186 | 2.8 | 0.30 | -8.2 | HDAC inhibitor intermediate |
| Metsulfuron Methyl Ester | 2.5 | 0.05 | N/A | Herbicide (ALS inhibitor) |
| CGP 12177 (β3-AR agonist) | 2.1 | 0.20 | -7.8 | β3-AR agonist (low human efficacy) |
*Predicted using trifluoromethyl group contributions.
†Hypothetical scores based on Glide XP () and AutoDock Vina () methodologies.
- Key Observations :
- The target compound’s higher LogP (3.2 vs. 2.1–2.8) reflects enhanced membrane permeability due to the trifluoromethyl group.
- Carbamoyl derivatives generally show better docking scores than sulfonylureas, suggesting stronger receptor interactions.
Biological Activity
Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H18F3N1O3
- Molecular Weight : 351.32 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a hydroxyl and a trifluoromethyl group. This unique structure contributes to its biological activity.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of this compound. Specifically, it has been shown to inhibit alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), both of which are critical in glucose metabolism.
- Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 4.58 µM, indicating significant inhibitory activity compared to the standard acarbose (IC50 = 1.58 µM) .
- PTP-1B Inhibition : The observed IC50 value was 0.91 µM, outperforming the standard ursolic acid (IC50 = 1.35 µM), suggesting strong potential for managing diabetes .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It demonstrated effective free radical scavenging capabilities, particularly against DPPH radicals.
| Concentration (µM) | % Inhibition |
|---|---|
| 31.25 | 73.67 |
| 62.5 | 76.16 |
| 125 | 79.62 |
| 250 | 84.36 |
| 500 | 88.35 |
These results indicate that the compound has substantial antioxidant activity, which can protect beta cells in the pancreas and potentially enhance insulin secretion .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : By inhibiting enzymes like alpha-amylase and PTP-1B, the compound reduces glucose absorption and enhances insulin sensitivity.
- Antioxidant Defense : The ability to scavenge free radicals helps prevent oxidative stress, which is linked to various metabolic disorders.
Study on Antidiabetic Effects
A recent clinical study assessed the effects of this compound on diabetic rats. The results showed:
- Blood Glucose Levels : Significant reduction in fasting blood glucose levels compared to control groups.
- Insulin Sensitivity : Improved insulin sensitivity was noted as evidenced by lower HOMA-IR scores.
Study on Antioxidant Properties
In vitro studies demonstrated that treatment with this compound led to:
- A reduction in oxidative stress markers in pancreatic cells.
- Enhanced cell viability under oxidative stress conditions.
Q & A
Q. What are the standard synthetic routes for Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the benzoate ester core via esterification of 4-carboxybenzoic acid with methanol.
- Step 2 : Activation of the carboxyl group (e.g., using EDC/HOBt) for carbamoyl bond formation with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.
- Step 3 : Purification via column chromatography or recrystallization.
Optimization factors include solvent choice (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of amine for complete coupling). Catalytic bases like DMAP may enhance efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ester carbonyl (~168 ppm), carbamoyl NH (~8–10 ppm), and trifluoromethyl group (-CF, ~120 ppm in F NMR).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) achieve >95% purity. Retention times are calibrated against standards .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H] expected at m/z 398.1) and fragments (e.g., loss of -OCH at m/z 366.1) .
Q. What preliminary assays are recommended to evaluate this compound's bioactivity in enzymatic or cellular systems?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) with IC determination via dose-response curves.
- Cellular Viability : MTT or resazurin assays in cancer/primary cell lines (48–72 hr exposure).
- Solubility : Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How does the trifluoromethyl group influence this compound's lipophilicity and target binding, and how can this be quantified?
- Methodological Answer :
- LogP Measurement : Shake-flask or HPLC-derived logP values (expected ~2.5–3.5 due to -CF) correlate with membrane permeability.
- Molecular Dynamics (MD) : Simulate partitioning into lipid bilayers (e.g., POPC membranes) to assess passive diffusion.
- Structure-Activity Relationships (SAR) : Compare analogues with -CF vs. -CH to isolate hydrophobic contributions to target affinity (e.g., ΔΔG binding via ITC) .
Q. How can molecular docking simulations be applied to predict the interaction between this compound and potential enzyme targets, and what validation methods are recommended?
- Methodological Answer :
- Docking Workflow : Use Glide XP (Schrödinger) or AutoDock Vina with flexible ligand sampling. Key parameters:
- Hydrophobic Enclosure : Score interactions between -CF/aromatic groups and nonpolar enzyme pockets.
- Hydrogen Bonding : Prioritize poses with carbamoyl NH donating to catalytic residues (e.g., Asp/Glu).
- Validation : Mutagenesis (e.g., Ala-scanning of predicted binding residues) or SPR to measure binding kinetics (K) .
Q. What are the common sources of variability in biological activity data for this compound, and how can they be mitigated?
- Methodological Answer :
- Impurity Artifacts : Use orthogonal purification (HPLC + LC-MS) to eliminate byproducts (e.g., hydrolyzed ester).
- Assay Conditions : Standardize serum content (e.g., 10% FBS vs. serum-free) to control protein binding.
- Metabolic Instability : Pre-incubate with liver microsomes to identify rapid degradation (t < 30 min) and design prodrugs .
Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and cellular models for this compound?
- Methodological Answer :
- Membrane Transport : Measure cellular uptake via LC-MS quantification of intracellular concentrations.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase inhibition.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map unexpected signaling crosstalk .
Q. How can structural modifications to the hydroxyethyl carbamoyl group enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute -OH with -F (mimics polarity) or cyclopropyl (rigidifies the chain).
- Prodrug Design : Acetylate the -OH to improve permeability, with esterase-triggered release in cells.
- Metabolite Identification : Incubate with hepatocytes and track degradation pathways via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
